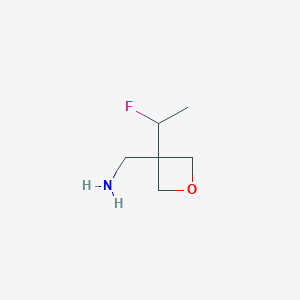
(3-(1-Fluoroethyl)oxetan-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(1-Fluoroethyl)oxetan-3-yl)methanamine is a chemical compound with the molecular formula C6H12FNO and a molecular weight of 133.16 g/mol . This compound is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and a fluoroethyl group attached to the oxetane ring. The compound also contains a methanamine group, making it an amine derivative.
Preparation Methods
The synthesis of (3-(1-Fluoroethyl)oxetan-3-yl)methanamine involves several steps, typically starting with the formation of the oxetane ring. One common synthetic route includes the reaction of a suitable precursor with a fluorinating agent to introduce the fluoroethyl group. . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
(3-(1-Fluoroethyl)oxetan-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can convert the fluoroethyl group to other functional groups.
Substitution: Nucleophilic substitution reactions can replace the fluoroethyl group with other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(3-(1-Fluoroethyl)oxetan-3-yl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-(1-Fluoroethyl)oxetan-3-yl)methanamine involves its interaction with specific molecular targets. The fluoroethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The oxetane ring provides structural rigidity, which can affect the compound’s binding affinity and specificity .
Comparison with Similar Compounds
(3-(1-Fluoroethyl)oxetan-3-yl)methanamine can be compared with other similar compounds such as:
(3-(1-Chloroethyl)oxetan-3-yl)methanamine: Similar structure but with a chloroethyl group instead of a fluoroethyl group.
(3-(1-Bromoethyl)oxetan-3-yl)methanamine: Contains a bromoethyl group.
(3-(1-Iodoethyl)oxetan-3-yl)methanamine: Contains an iodoethyl group. The uniqueness of this compound lies in the presence of the fluoroethyl group, which can impart different chemical and biological properties compared to its halogenated analogs.
Biological Activity
(3-(1-Fluoroethyl)oxetan-3-yl)methanamine is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C6H12FNO |
| Molecular Weight | 135.17 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not specified in available data |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, particularly through interactions with muscarinic receptors, which are involved in numerous physiological processes including cognition and memory.
Biological Activity Overview
Research into the biological activity of this compound has revealed several potential applications:
- Antimicrobial Activity : Studies have indicated that derivatives of oxetanes, including this compound, exhibit antimicrobial properties against various pathogens. For instance, a related study found that oxetane derivatives displayed significant inhibition against Cryptococcus neoformans .
- Cytotoxicity : The cytotoxic effects of this compound have been evaluated using human cell lines. The concentration required for 50% cytotoxicity (IC50) was determined to be higher than that of standard chemotherapeutic agents like tamoxifen, indicating a potentially lower toxicity profile .
Case Studies and Research Findings
- Antimicrobial Screening :
- Cytotoxicity Assessment :
- Mechanistic Insights :
Summary Table of Biological Activities
Properties
Molecular Formula |
C6H12FNO |
|---|---|
Molecular Weight |
133.16 g/mol |
IUPAC Name |
[3-(1-fluoroethyl)oxetan-3-yl]methanamine |
InChI |
InChI=1S/C6H12FNO/c1-5(7)6(2-8)3-9-4-6/h5H,2-4,8H2,1H3 |
InChI Key |
SVJJZIVUSHECMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1(COC1)CN)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















